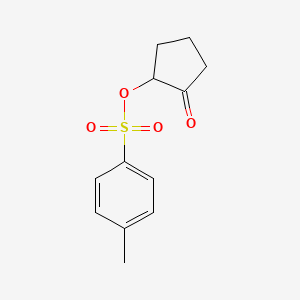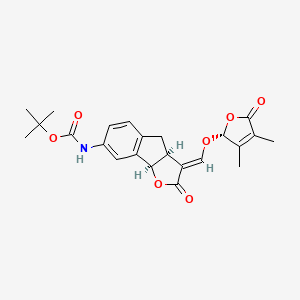
Autophagy-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autophagy-IN-1 is a small molecule inhibitor that specifically targets the autophagy pathway. Autophagy is a cellular process that degrades and recycles cellular components, maintaining cellular homeostasis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Autophagy-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Autophagy-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Applications De Recherche Scientifique
Autophagy-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the autophagy pathway and its regulation.
Biology: Helps in understanding the role of autophagy in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and infectious diseases.
Industry: Used in drug discovery and development to identify new therapeutic targets and compounds.
Mécanisme D'action
Autophagy-IN-1 exerts its effects by inhibiting key proteins involved in the autophagy pathway. It specifically targets the autophagy-related protein 5 (ATG5) and disrupts the formation of autophagosomes, which are essential for the degradation and recycling of cellular components. This inhibition leads to the accumulation of damaged organelles and proteins, ultimately affecting cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyladenine: Another autophagy inhibitor that targets the class III phosphatidylinositol 3-kinase (PI3K) complex.
Chloroquine: Inhibits autophagy by preventing the fusion of autophagosomes with lysosomes.
Bafilomycin A1: Inhibits the vacuolar-type H±ATPase, disrupting autophagosome-lysosome fusion.
Uniqueness of Autophagy-IN-1
This compound is unique due to its specific targeting of ATG5, which is a critical protein in the autophagy pathway. This specificity allows for more precise modulation of autophagy compared to other inhibitors that target broader aspects of the pathway .
Propriétés
Formule moléculaire |
C23H25NO7 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
tert-butyl N-[(3E,3aS,8bR)-3-[[(2R)-3,4-dimethyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-7-yl]carbamate |
InChI |
InChI=1S/C23H25NO7/c1-11-12(2)21(30-19(11)25)28-10-17-16-8-13-6-7-14(24-22(27)31-23(3,4)5)9-15(13)18(16)29-20(17)26/h6-7,9-10,16,18,21H,8H2,1-5H3,(H,24,27)/b17-10+/t16-,18-,21+/m0/s1 |
Clé InChI |
RGNNYAWPIKPOLQ-PVBZKGQNSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H]1O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1=C(C(=O)OC1OC=C2C3CC4=C(C3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


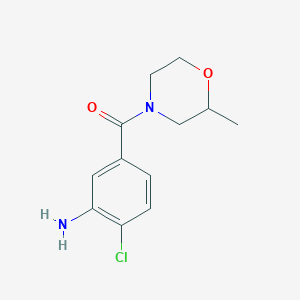
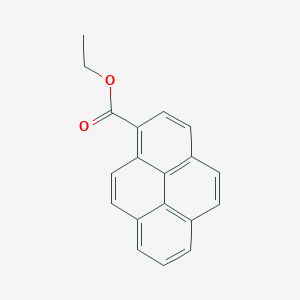
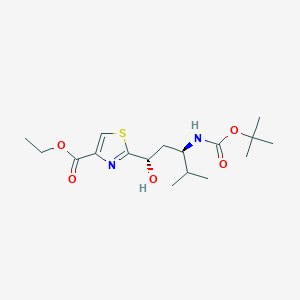

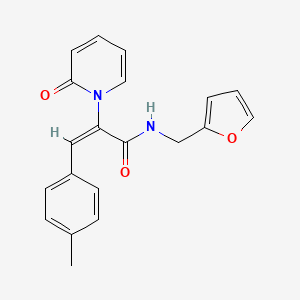
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
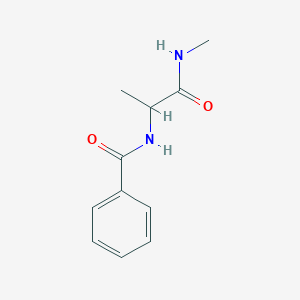
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
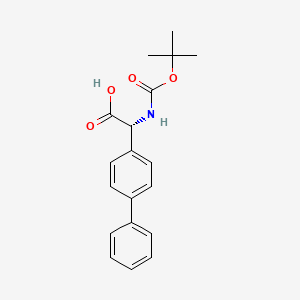
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
